molecular formula C22H21Cl B11974584 Chlorotris(p-tolyl)methane CAS No. 971-93-7

Chlorotris(p-tolyl)methane

Cat. No.: B11974584
CAS No.: 971-93-7
M. Wt: 320.9 g/mol
InChI Key: LERHIHGCBHWTQV-UHFFFAOYSA-N
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Description

Chlorotris(p-tolyl)methane is an organophosphorus compound that features a central phosphorus atom bonded to three p-tolyl groups and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorotris(p-tolyl)methane can be synthesized through the reaction of p-tolylmagnesium bromide with phosphorus trichloride. The reaction typically involves the following steps:

  • Preparation of p-tolylmagnesium bromide by reacting p-tolyl bromide with magnesium in anhydrous ether.
  • Addition of phosphorus trichloride to the p-tolylmagnesium bromide solution under controlled conditions to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Chlorotris(p-tolyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: Chlorine can be substituted with other nucleophiles, such as alkoxides or amines.

    Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as sodium alkoxides or primary amines are used under mild conditions.

    Coordination: Transition metal salts, such as palladium or platinum complexes, are used in coordination reactions.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chlorotris(p-tolyl)methane has several applications in scientific research:

    Chemistry: Used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.

    Biology: Potential use in the development of bioactive compounds due to its ability to form stable complexes with metals.

    Medicine: Investigated for its role in drug development, particularly in the design of metal-based drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Chlorotris(p-tolyl)methane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involve the formation and stabilization of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but with phenyl groups instead of p-tolyl groups.

    Tris(2-methoxyphenyl)phosphine: Contains methoxy-substituted phenyl groups.

    Tris(4-fluorophenyl)phosphine: Features fluorine-substituted phenyl groups.

Uniqueness

Chlorotris(p-tolyl)methane is unique due to the presence of p-tolyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and stability. This makes it particularly useful in specific catalytic applications where these properties are advantageous.

Properties

CAS No.

971-93-7

Molecular Formula

C22H21Cl

Molecular Weight

320.9 g/mol

IUPAC Name

1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene

InChI

InChI=1S/C22H21Cl/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

LERHIHGCBHWTQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl

Origin of Product

United States

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